![molecular formula C14H13F2N5O2 B2845834 7-[4-(二氟甲氧基)苯基]-5-甲基-4H,7H-[1,2,4]三唑并[1,5-a]嘧啶-6-羧酰胺 CAS No. 881470-96-8](/img/structure/B2845834.png)
7-[4-(二氟甲氧基)苯基]-5-甲基-4H,7H-[1,2,4]三唑并[1,5-a]嘧啶-6-羧酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines . The structure of this compound and similar ones have been proven using NMR spectroscopy and HPLC-MS spectrometry .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of hydrazonoyl halides with alkyl carbothioates . A new method for the synthesis of several heterocyclic compounds of the [1,2,4]triazolo[1,5-a]pyrimidine-7-one class has been described .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using techniques such as NMR spectroscopy and HPLC-MS spectrometry . The structure of similar compounds has been established using these techniques .Chemical Reactions Analysis
The chemical reactions involving this compound and similar ones have been studied. For example, 6-Unsubstituted 7-R-4,7-dihydro-1,2,4-triazolo [1,5-a]pyrimidines (R=H or Me) were synthesized via two pathways: deacylation of the corresponding 5-acetyl Biginelli-like precursors in KOH/H2O and reduction of the corresponding 1,2,4-triazolo [1,5-a]pyrimidines using LiAlH4 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various techniques. For instance, the molecular weight of a similar compound, 2-[2-(Difluoromethoxy)phenyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-a]pyrimidine, is 466.232 .科学研究应用
Medicinal Chemistry and Drug Development
- RORγt Inverse Agonists : 1,2,4-triazolo[1,5-a]pyrimidine derivatives have been investigated as RORγt inverse agonists. RORγt is a nuclear receptor involved in immune regulation, and modulating its activity could have implications for autoimmune diseases and cancer therapy .
- PHD-1 and JAK Inhibitors : These compounds have shown inhibitory activity against PHD-1 (prolyl hydroxylase domain-containing protein 1) and JAK (Janus kinase) enzymes. PHD-1 inhibitors are relevant in treating anemia and ischemic diseases, while JAK inhibitors are used for autoimmune disorders and certain cancers .
- Cardiovascular Disorders and Type 2 Diabetes : Triazolo[1,5-a]pyrimidines have therapeutic potential in cardiovascular diseases and type 2 diabetes. Their effects on glucose metabolism and insulin sensitivity make them interesting candidates for drug development .
Material Sciences
- Functional Materials : These compounds find applications in material sciences due to their unique structural features. Researchers explore their use in designing functional materials, such as sensors, catalysts, and optoelectronic devices .
Biological Activities
- Fatty Acid-Binding Proteins (FABPs) : FABP4 and FABP5, isoforms associated with lipid metabolism, are potential therapeutic targets for disorders like dyslipidemia, coronary heart disease, and diabetes. Triazolo[1,5-a]pyrimidines may play a role in modulating these proteins .
- Antimalarial Activity : Investigations have explored the antimalarial potential of compounds derived from 1,2,4-triazolo[1,5-a]pyrimidine .
- HIV TAR RNA Binding : Some studies have investigated the pharmacological activity of these compounds related to binding to HIV TAR RNA .
Synthetic Utility
- Microwave-Mediated Synthesis : The catalyst-free, additive-free synthesis of triazolo[1,5-a]pyrimidines under microwave conditions demonstrates its synthetic utility. This method allows for efficient access to these compounds with good functional group tolerance .
- Late-Stage Functionalization : Researchers have successfully demonstrated late-stage functionalization of triazolo[1,5-a]pyrimidine, highlighting its scalability and versatility .
作用机制
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression, leading to the induction of apoptosis within cancer cells .
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDK2 . This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest and apoptosis . The downstream effects include a reduction in tumor cell proliferation and growth .
Pharmacokinetics
The compound’s potent inhibitory activity against cdk2 suggests that it may have favorable bioavailability .
Result of Action
The compound’s action results in significant cytotoxic activities against various cancer cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cells, with IC50 values ranging from 45 to 97 nM and 6 to 99 nM, respectively .
属性
IUPAC Name |
7-[4-(difluoromethoxy)phenyl]-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2N5O2/c1-7-10(12(17)22)11(21-14(20-7)18-6-19-21)8-2-4-9(5-3-8)23-13(15)16/h2-6,11,13H,1H3,(H2,17,22)(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCMKRSYKXUWEDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)OC(F)F)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-[4-(difluoromethoxy)phenyl]-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。